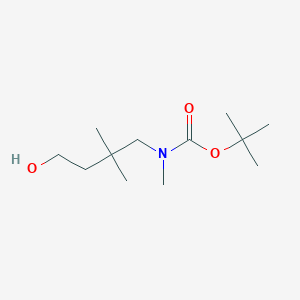
tert-Butyl (4-hydroxy-2,2-dimethylbutyl)(methyl)carbamate
説明
tert-Butyl N-(4-hydroxy-2,2-dimethylbutyl)-N-methylcarbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical research, due to their diverse biological activities and chemical properties.
特性
分子式 |
C12H25NO3 |
|---|---|
分子量 |
231.33 g/mol |
IUPAC名 |
tert-butyl N-(4-hydroxy-2,2-dimethylbutyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H25NO3/c1-11(2,3)16-10(15)13(6)9-12(4,5)7-8-14/h14H,7-9H2,1-6H3 |
InChIキー |
MERBUUPCMDOWJG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CC(C)(C)CCO |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-hydroxy-2,2-dimethylbutyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxy-2,2-dimethylbutyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
tert-Butyl N-(4-hydroxy-2,2-dimethylbutyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halides or other substituted derivatives.
科学的研究の応用
tert-Butyl N-(4-hydroxy-2,2-dimethylbutyl)-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl N-(4-hydroxy-2,2-dimethylbutyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
- tert-Butyl N-(4-hydroxy-2,2-dimethylbutyl)carbamate
- tert-Butyl N-(4-hydroxy-2,2-dimethylbutyl)-N-ethylcarbamate
- tert-Butyl N-(4-hydroxy-2,2-dimethylbutyl)-N-propylcarbamate
Uniqueness
tert-Butyl N-(4-hydroxy-2,2-dimethylbutyl)-N-methylcarbamate is unique due to its specific structural features, such as the presence of both a hydroxyl group and a tert-butyl carbamate moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


